molecular formula C8H13F3N2O3 B12063184 trifluoroacetyl-L-lysine CAS No. 21761-08-0

trifluoroacetyl-L-lysine

Cat. No.: B12063184
CAS No.: 21761-08-0
M. Wt: 242.20 g/mol
InChI Key: KNCHTBNNSQSLRV-YFKPBYRVSA-N
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Description

Trifluoroacetyl-L-lysine is a derivative of the amino acid L-lysine, where the ε-amino group of lysine is modified with a trifluoroacetyl group. This compound is known for its role as an inhibitor of L-lysine cyclodeaminase and is used in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoroacetyl-L-lysine can be synthesized through the reaction of L-lysine hydrochloride with ethyl trifluoroacetate. The process involves dissolving L-lysine hydrochloride in water, adjusting the pH to 11-13 using an alkali solution, and then adding ethyl trifluoroacetate while maintaining the reaction temperature between -15°C and 15°C. The pH is constantly monitored and adjusted to 9-14 during the reaction. After the acylation reaction is complete, hydrochloric acid is used to acidify the solution, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the decomposition of ethyl trifluoroacetate and minimize the formation of byproducts, thereby improving the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trifluoroacetyl-L-lysine is utilized in various scientific research fields:

    Chemistry: Used in the synthesis of synthetic organic polypeptides for nonaqueous capillary electrophoresis.

    Biology: Acts as an inhibitor of L-lysine cyclodeaminase, making it useful in studying enzyme mechanisms and metabolic pathways.

    Medicine: Serves as an intermediate in the synthesis of antihypertensive drugs like lisinopril.

    Industry: Employed in the production of peptides and proteins for pharmaceutical applications

Mechanism of Action

Trifluoroacetyl-L-lysine exerts its effects by inhibiting the enzyme L-lysine cyclodeaminase. This inhibition occurs through the binding of the trifluoroacetyl group to the active site of the enzyme, preventing the conversion of L-lysine to other metabolites. This mechanism is crucial in regulating lysine metabolism and has implications in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoroacetyl-L-lysine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and resistance to hydrolysis. This makes it particularly useful in synthetic chemistry and pharmaceutical applications where stability is crucial .

Properties

CAS No.

21761-08-0

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.20 g/mol

IUPAC Name

(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

KNCHTBNNSQSLRV-YFKPBYRVSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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